molecular formula C14H10F3NO4 B2481758 Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate CAS No. 338761-66-3

Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate

Cat. No.: B2481758
CAS No.: 338761-66-3
M. Wt: 313.232
InChI Key: LWGCTTSMGKTGHF-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with an ethyl carboxylate group and at position 4 with a 3-(trifluoromethyl)benzoyl moiety. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, though specific applications remain under investigation .

Properties

IUPAC Name

ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-2-21-13(20)11-10(7-22-18-11)12(19)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGCTTSMGKTGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis remains a foundational method for constructing 1,2-oxazole derivatives. This two-step protocol involves:

  • Acylation of β-ketoamides : A β-ketoamide precursor bearing the 3-(trifluoromethyl)benzoyl group is prepared via condensation of ethyl 3-amino-4-oxopent-2-enoate with 3-(trifluoromethyl)benzoyl chloride.
  • Cyclodehydration : Treatment with polyphosphoric acid (PPA) at 100–120°C induces intramolecular cyclization, yielding the oxazole ring (Fig. 1A).

Key Data :

  • Yield : 50–60% (optimized with PPA)
  • Reaction Time : 6–8 hours
  • Byproducts : Minor regioisomers due to competing dehydration pathways

Fischer Oxazole Synthesis

The Fischer method employs α-hydroxyketones and hydroxylamine derivatives. For this compound:

  • Oxime Formation : Ethyl 3-(3-(trifluoromethyl)benzoyl)-2-hydroxypropanoate reacts with hydroxylamine hydrochloride in ethanol.
  • Cyclization : Concentrated HCl catalyzes cyclodehydration at 80°C to form the oxazole (Fig. 1B).

Advantages :

  • Avoids harsh dehydrating agents
  • Yield : 45–55%

Green Chemistry Innovations

Ultrasound-Assisted Synthesis

Singh et al. demonstrated that ultrasound irradiation (40 kHz) accelerates oxazole formation by enhancing mass transfer. A one-pot protocol was adapted for this compound:

  • Reagents : Ethyl glycinate, 3-(trifluoromethyl)benzoyl chloride, and ammonium acetate in a choline chloride/urea deep eutectic solvent (DES).
  • Conditions : 65°C, 30 min under ultrasound.

Performance Metrics :

  • Yield : 78% (vs. 55% conventional)
  • Reaction Time : Reduced by 75%

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) enables rapid cyclodehydration. A representative procedure involves:

  • Mixing ethyl 3-amino-4-(3-(trifluoromethyl)benzoyl)but-2-enoate with PPA.
  • Irradiating for 15 min in a sealed vessel (Fig. 2C).

Benefits :

  • Yield : 82%
  • Energy Efficiency : 60% reduction in energy consumption vs. conventional heating

Catalytic Methods for Enhanced Selectivity

Copper-Catalyzed Cross-Coupling

A Pd/Cu bimetallic system enables direct arylation of preformed oxazole intermediates (Fig. 3A):

  • Substrate : Ethyl 4-iodo-1,2-oxazole-3-carboxylate
  • Coupling Partner : 3-(Trifluoromethyl)phenylboronic acid
  • Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
  • Solvent : Dimethoxyethane (DME), 80°C

Outcomes :

  • Yield : 85%
  • Regioselectivity : >99% at C4

Silver-Mediated Cycloisomerization

Silver triflate (AgOTf) catalyzes the cycloisomerization of propargyl amides to oxazoles. Adapted for this target:

  • Substrate : Ethyl 3-(3-(trifluoromethyl)benzoyl)propiolate
  • Conditions : AgOTf (5 mol%), DCM, rt, 2 h

Efficiency :

  • Yield : 88%
  • Functional Group Tolerance : Compatible with ester and trifluoromethyl groups

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Ramanjaneyulu et al. developed a flow chemistry approach to bypass batch processing limitations:

  • Reactors : Two sequential microreactors (Fig. 4D)
    • Reactor 1: Acylation of ethyl glycinate with 3-(

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives with modified functional groups, while substitution reactions can introduce new substituents to the benzoyl or oxazole moieties.

Scientific Research Applications

Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Oxazole vs. Isoxazole Derivatives
  • Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate (CAS 303997-10-6): Structural Differences: Replaces the 1,2-oxazole with a 1,2-isoxazole ring and introduces an amino group at position 3. The amino group may enhance solubility or serve as a site for derivatization .
Oxazole vs. Oxadiazole Derivatives
  • 3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide: Structural Differences: Replaces oxazole with a 1,2,4-oxadiazole core and incorporates a pyrazine ring. The pyrazine ring may enhance π-π stacking interactions .
Oxazole vs. Triazole Derivatives
  • Ethyl 2,5-diphenyl-2H-1,2,3-triazole-4-carboxylate (S1) :
    • Structural Differences : Substitutes oxazole with a 1,2,3-triazole ring and adds phenyl groups.
    • Functional Impact : Triazoles exhibit stronger dipole moments and metal-coordination capabilities, making them suitable for Hg²⁺ detection (e.g., in environmental sensing) .

Substituent Variations

Trifluoromethylbenzoyl Modifications
  • Ethyl 5-cyclopropyl-4-[2-(methanesulfonyl)-4-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate: Structural Differences: Adds a cyclopropyl group at position 5 and a methanesulfonyl group at the benzoyl’s para position. Functional Impact: The sulfonyl group increases acidity and may enhance binding to sulfhydryl-containing proteins.
Ester vs. Amide Derivatives
  • Impurity F(EP) : A benzamide derivative with a methyl-2-[3-(trifluoromethyl)phenyl]ethyl group.
    • Structural Differences : Replaces the ethyl carboxylate with a benzamide.
    • Functional Impact : Amides generally exhibit higher metabolic stability but lower solubility compared to esters, impacting bioavailability .

Biological Activity

Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate is a synthetic compound that belongs to the class of oxazole derivatives. Its unique structure, characterized by a trifluoromethyl group and an oxazole ring, suggests potential biological activity. This article explores its biological activity, including mechanisms of action, interaction with molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H10F3N2O3, and it features a trifluoromethyl group attached to a benzoyl moiety linked to an oxazole ring. This configuration enhances its lipophilicity, facilitating membrane penetration and biological interactions.

The mechanism of action for this compound involves several key processes:

  • Interaction with Enzymes and Receptors : The oxazole ring can modulate enzyme activity by interacting with active sites or allosteric sites on various proteins.
  • Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes, enhancing its bioavailability and potential efficacy in biological systems.
  • Target Pathways : Specific molecular pathways affected by this compound include those involved in inflammation and cellular signaling, although further research is needed to elucidate exact targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance:

  • In Vitro Studies : Compounds with oxazole rings have shown moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli at concentrations around 250 μg/mL .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways:

  • Human Carbonic Anhydrase Inhibition : Similar structures have been documented as inhibitors of human carbonic anhydrase II (hCA II), suggesting potential applications in treating conditions related to acid-base balance .

Case Study 1: Anti-inflammatory Potential

A study investigated the anti-inflammatory effects of derivatives similar to this compound. Results indicated significant inhibition of pro-inflammatory cytokines in cell models treated with these compounds. The study highlighted that modifications to the trifluoromethyl group could enhance anti-inflammatory potency.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of oxazole derivatives. The findings suggested that certain compounds could induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. This compound was included in this analysis due to its structural similarities.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameStructureBiological ActivityReference
This compoundStructureAntimicrobial, Anti-inflammatory
Pyrazolyl-UreasVariesAntibacterial, Enzyme Inhibitors
Trifluoromethyl-containing drugsVariesVarious (including cancer treatment)

Q & A

Q. What are the standard synthetic routes for Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate?

Answer: The compound is typically synthesized via multi-step protocols involving:

  • Benzoylation : Reacting oxazole precursors (e.g., ethyl oxazole-3-carboxylate derivatives) with 3-(trifluoromethyl)benzoyl chloride under reflux conditions in anhydrous solvents like ethanol or dichloromethane .
  • Catalytic steps : Acid catalysts (e.g., glacial acetic acid) or bases (e.g., triethylamine) are used to facilitate condensation or cyclization reactions .
  • Purification : Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization from ethyl acetate/cyclohexane mixtures ensures high purity .
    Key Data : Yields vary (35–89%) depending on reaction conditions and intermediates .

Q. How is the compound characterized to confirm structural integrity?

Answer: Critical characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituents (e.g., trifluoromethyl peaks at δ ~120–125 ppm in 19^{19}F NMR) and ester/oxazole moieties .
  • LC-MS/HRMS : Validates molecular weight (e.g., m/z 496.2 for related analogs) and fragmentation patterns .
  • X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings, as seen in analogs .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Answer: Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of intermediates, as seen in benzoylation reactions .
  • Catalyst screening : Triethylamine or DMAP improves acylation efficiency by neutralizing HCl byproducts .
  • Temperature control : Reflux at 80–100°C for 4–6 hours balances reaction rate and side-product formation .
    Data Contradictions : Lower yields (e.g., 35% in some protocols ) may arise from incomplete purification; flash chromatography or preparative HPLC can address this .

Q. What methodologies are used to evaluate the biological activity of this compound?

Answer:

  • In vitro assays : Screen for antimicrobial or anticancer activity via MIC (minimum inhibitory concentration) or MTT assays using cell lines .
  • Structure-activity relationship (SAR) : Modify the oxazole core or trifluoromethylbenzoyl group to assess potency changes .
  • Molecular docking : Predict binding affinity to targets (e.g., enzymes like cyclooxygenase) using software like AutoDock .

Q. How can computational modeling guide the design of analogs with improved stability?

Answer:

  • DFT calculations : Predict electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing nature) on oxazole ring stability .
  • Molecular dynamics (MD) : Simulate interactions in physiological conditions (e.g., solvation effects) to prioritize stable analogs .

Q. What are the key stability challenges for this compound under experimental conditions?

Answer:

  • Hydrolysis : The ester group is prone to hydrolysis in aqueous media; store in anhydrous solvents (e.g., DMSO) at -20°C .
  • Thermal degradation : Avoid prolonged heating >100°C; use inert atmospheres (N2_2) during synthesis .
  • Light sensitivity : Protect from UV light to prevent photodegradation of the benzoyl group .

Q. How can alternative heterocyclic cores (e.g., oxadiazole, isoxazole) impact the compound’s properties?

Answer:

  • Oxadiazole analogs : Improve metabolic stability due to reduced ring strain compared to oxazole .
  • Isoxazole derivatives : Enhance π-π stacking with biological targets but may reduce solubility .
    Data : Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate (CAS 625120-13-0) shows similar reactivity but distinct pharmacokinetic profiles .

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